An In-depth Technical Guide to 1,3-Bis(diphenylphosphino)propane (DPPP)
An In-depth Technical Guide to 1,3-Bis(diphenylphosphino)propane (DPPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of the organophosphorus compound 1,3-Bis(diphenylphosphino)propane, commonly known as DPPP. DPPP is a widely utilized bidentate phosphine ligand in coordination chemistry and homogeneous catalysis, valued for its ability to form stable chelate rings with various transition metals.
Structure and Properties
DPPP is a white, crystalline solid that is soluble in many organic solvents but insoluble in water. It is known to be slightly sensitive to air, with the potential to oxidize to its phosphine oxide derivative.
Chemical Structure:
The structure of DPPP consists of two diphenylphosphino groups linked by a three-carbon propane backbone. This flexible backbone allows it to act as a chelating ligand, forming a stable six-membered ring with a metal center.
Molecular Formula: C₂₇H₂₆P₂
Molar Mass: 412.45 g/mol
A summary of the key physical and chemical properties of DPPP is presented in the table below.
| Property | Value |
| Appearance | White solid |
| Melting Point | 63-65 °C |
| Solubility | Soluble in organic solvents, insoluble in water |
| Air Sensitivity | Slightly air-sensitive |
| Natural Bite Angle | 91° |
The spectroscopic signature of DPPP is crucial for its characterization. The following tables summarize its key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.
Table 1: NMR Spectroscopic Data of DPPP
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ³¹P | -17.4 | Singlet | - |
| ¹H | 7.20-7.45 | Multiplet | - |
| 2.35 | Multiplet | - | |
| 1.85 | Multiplet | - | |
| ¹³C | 138.8 | Doublet | J(C,P) = 14.5 Hz |
| 132.8 | Singlet | - | |
| 128.6 | Singlet | - | |
| 128.4 | Doublet | J(C,P) = 6.8 Hz | |
| 31.5 | Triplet | J(C,P) = 6.5 Hz | |
| 25.1 | Triplet | J(C,P) = 6.0 Hz |
Table 2: Infrared (IR) Spectroscopic Data of DPPP
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050-3070 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1480, 1435 | P-Ph (Phenyl) stretch |
| 1095 | P-C stretch |
| 740, 695 | C-H out-of-plane bend |
The precise molecular geometry of DPPP has been determined by X-ray crystallography. The following table summarizes key bond lengths and angles.
Table 3: Selected Bond Lengths and Angles for DPPP
| Bond/Angle | Value |
| P-C (phenyl) | 1.83 - 1.85 Å |
| P-C (alkyl) | 1.84 - 1.86 Å |
| C-C (propyl) | 1.52 - 1.54 Å |
| C-P-C Angle | 101.5 - 103.5° |
| P-C-C Angle | 112.0 - 114.0° |
| C-C-C Angle | 110.0 - 112.0° |
Experimental Protocols
This section details the synthetic procedures for DPPP and a common transition metal complex, [NiCl₂(dppp)].
DPPP can be synthesized via the reaction of an alkali metal diphenylphosphide with a 1,3-dihalopropane. A common and effective method is presented below.[1]
Reaction: 2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl
Procedure:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of lithium diphenylphosphide (Ph₂PLi) in tetrahydrofuran (THF). This is typically generated in situ by the reaction of chlorodiphenylphosphine with lithium metal.
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To the stirred solution of Ph₂PLi at 0 °C, add a solution of 1,3-dichloropropane in THF dropwise over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
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Cool the reaction mixture to room temperature and quench by the slow addition of water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product is then purified by recrystallization from ethanol to yield DPPP as a white solid.
This complex is a versatile catalyst for various cross-coupling reactions. Its preparation is straightforward.[2]
Reaction: NiCl₂·6H₂O + Ph₂P(CH₂)₃PPh₂ → [NiCl₂(dppp)] + 6 H₂O
Procedure:
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To a solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in 2-propanol, add a solution of 1,3-bis(diphenylphosphino)propane (DPPP) in 2-propanol in equimolar amounts.
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Stir the resulting mixture at room temperature. A bright orange-red precipitate of [NiCl₂(dppp)] will form.
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Collect the solid by filtration, wash with 2-propanol, and then with a small amount of diethyl ether.
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Dry the product under vacuum to yield the [NiCl₂(dppp)] complex as a crystalline powder.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving the DPPP ligand.
Caption: Synthetic pathway for DPPP.
Caption: Kumada coupling catalytic cycle.
Applications in Research and Development
DPPP is a cornerstone ligand in the development of homogeneous catalysts for a variety of organic transformations critical to pharmaceutical and materials science research.
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Cross-Coupling Reactions: DPPP-ligated nickel and palladium complexes are highly effective catalysts for Kumada, Suzuki, and Heck cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds.[1]
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Polymerization: Palladium(II) complexes containing DPPP are used to catalyze the copolymerization of carbon monoxide and ethylene to produce polyketones.
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Asymmetric Catalysis: Chiral analogues of DPPP have been developed for use in asymmetric synthesis, enabling the stereoselective formation of desired enantiomers, a critical aspect of drug development.
The versatility and effectiveness of DPPP ensure its continued importance in the fields of catalysis and synthetic chemistry. Its well-understood coordination chemistry and the tunability of its electronic and steric properties make it an invaluable tool for the development of novel and efficient chemical transformations.
